![molecular formula C13H10F2N2O2 B2625862 1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 2176201-19-5](/img/structure/B2625862.png)
1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family and has shown promising results in various scientific research studies.
Scientific Research Applications
Antitumor Applications :
- The compound "1-(but-2-yn-1-yl)-6,7-difluoro-3-methylquinazoline-2,4(1H,3H)-dione" is closely related to triazolyl- and triazinyl-quinazolinediones, which have been evaluated for their antitumor activity. Compounds synthesized from different enaminones showed significant potency against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 cell lines (Al-Romaizan, Ahmed, & Elfeky, 2019).
Synthesis Techniques and Structural Analysis :
- Research on related compounds includes the use of NMR spectroscopy for structural characterization and the evaluation of growth inhibitory potency (Mouhri, Goodfellow, Kelley, Stein, Rogers, & Jean-Claude, 2017).
- Studies have been conducted on vibrational spectroscopy (FT-IR and FT-Raman), NBO analysis, and MEP using density functional methods to analyze potential chemotherapeutic agents closely related to the compound of interest (Sebastian, Al-Tamimi, El‐Brollosy, El-Emam, Panicker, & Van Alsenoy, 2015).
Molecular Structure and Chemical Reactions :
- Detailed studies on the molecular structure of similar quinazoline-2,4-diones have been conducted, including the synthesis of various derivatives (Milićević, Kimmel, Urankar, Pevec, Košmrlj, & Kafka, 2020).
- Other research focuses on the alkylation and cycloaddition reactions of quinazoline-2,4(1H,3H)-diones, which are key in synthesizing pharmacologically relevant compounds (Reisch, Iding, & Usifoh, 1993; Kafka, Hauke, Salcinovic, Soidinsalo, Urankar, & Košmrlj, 2011).
Green Chemistry and Sustainable Synthesis :
- The synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide under solvent-free conditions has been explored, aligning with sustainable chemistry principles (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007; Patil, Tambade, Deshmukh, & Bhanage, 2009).
Applications in Other Fields :
- Beyond antitumor and synthesis research, derivatives of quinazoline-2,4(1H,3H)-dione have been evaluated as antioxidants in lubricating grease, showcasing the compound's potential in industrial applications (Hussein, Ismail, & El-Adly, 2016).
properties
IUPAC Name |
1-but-2-ynyl-6,7-difluoro-3-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c1-3-4-5-17-11-7-10(15)9(14)6-8(11)12(18)16(2)13(17)19/h6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTASJTCHVDQNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.